
(S)-Ethyl 2-((t-butoxycarbonyl)amino) propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Ethyl 2-((tert-butoxycarbonyl)amino) propanoate is a compound commonly used in organic synthesis, particularly in the preparation of peptides and amino acid derivatives. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, preventing unwanted reactions during synthesis. This compound is valuable in various chemical and pharmaceutical applications due to its stability and reactivity under specific conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)amino) propanoate typically involves the reaction of (S)-ethyl 2-amino propanoate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to protect the amino group, resulting in the formation of (S)-Ethyl 2-((tert-butoxycarbonyl)amino) propanoate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient, versatile, and sustainable compared to traditional batch processes .
化学反应分析
Types of Reactions
(S)-Ethyl 2-((tert-butoxycarbonyl)amino) propanoate undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of coupling reagents like N-hydroxysuccinimide (NHS).
Major Products Formed
Free Amine: Obtained after Boc deprotection.
Carboxylic Acid: Formed after ester hydrolysis.
Peptides: Formed through coupling reactions with other amino acids or peptides.
科学研究应用
(S)-Ethyl 2-((tert-butoxycarbonyl)amino) propanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and fine chemicals
作用机制
The mechanism of action of (S)-Ethyl 2-((tert-butoxycarbonyl)amino) propanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino function during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or compounds being synthesized.
相似化合物的比较
Similar Compounds
- (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
- (S)-3-Amino-2-(tert-butoxycarbonylamino)propionic Acid
- (2S)-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid
Uniqueness
(S)-Ethyl 2-((tert-butoxycarbonyl)amino) propanoate is unique due to its specific ethyl ester group, which provides distinct reactivity and solubility properties compared to similar compounds with different ester groups. This uniqueness makes it particularly useful in certain synthetic applications where the ethyl ester functionality is desired .
属性
分子式 |
C10H19NO4 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H19NO4/c1-6-14-8(12)7(2)11-9(13)15-10(3,4)5/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1 |
InChI 键 |
ZFNFXIVKGTXSMW-ZETCQYMHSA-N |
手性 SMILES |
CCOC(=O)[C@H](C)NC(=O)OC(C)(C)C |
规范 SMILES |
CCOC(=O)C(C)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




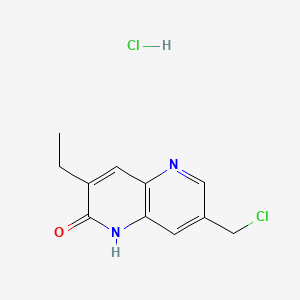

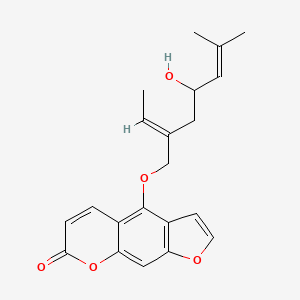
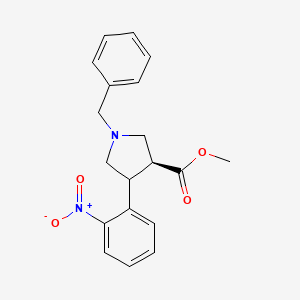
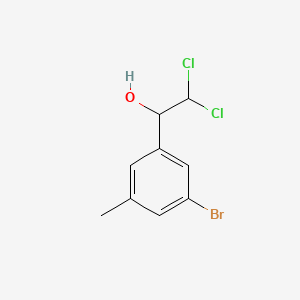
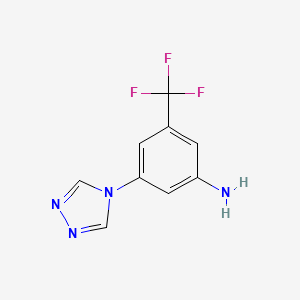
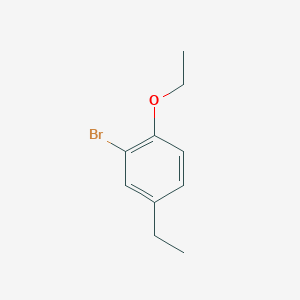
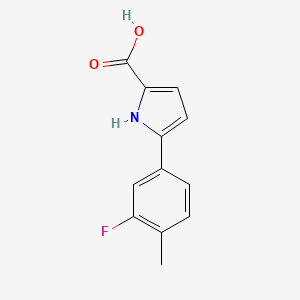

![4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B14028785.png)
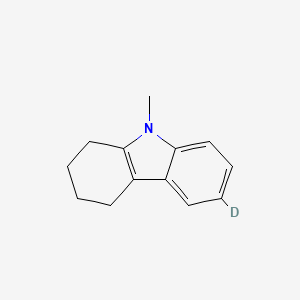
![4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile](/img/structure/B14028803.png)
